molecular formula C9H14FNO2SSi B8685336 4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE CAS No. 138937-37-8

4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE

Cat. No.: B8685336
CAS No.: 138937-37-8
M. Wt: 247.36 g/mol
InChI Key: ZGZQJSWQPRWQPE-UHFFFAOYSA-N
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Description

4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE is an organosilicon compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+TrimethylsilylamineThis compound+HCl\text{4-Fluorobenzenesulfonyl chloride} + \text{Trimethylsilylamine} \rightarrow \text{this compound} + \text{HCl} 4-Fluorobenzenesulfonyl chloride+Trimethylsilylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the sulfonamide.

    Coupling Reactions: Products are often biaryl compounds.

Scientific Research Applications

4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonamide: Lacks the trimethylsilyl group, making it less hydrophobic.

    N-(Trimethylsilyl)benzenesulfonamide: Lacks the fluorine atom, affecting its electronic properties.

    4-Fluoro-N-(trimethylsilyl)aniline: Similar structure but with an amine group instead of a sulfonamide.

Uniqueness

4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE is unique due to the combination of the fluorine atom and the trimethylsilyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

138937-37-8

Molecular Formula

C9H14FNO2SSi

Molecular Weight

247.36 g/mol

IUPAC Name

4-fluoro-N-trimethylsilylbenzenesulfonamide

InChI

InChI=1S/C9H14FNO2SSi/c1-15(2,3)11-14(12,13)9-6-4-8(10)5-7-9/h4-7,11H,1-3H3

InChI Key

ZGZQJSWQPRWQPE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A glass reactor equipped with a stirrer, reflux condenser and gas inlet was charged with solid 4-fluorobenzenesulfonyl chloride (0.250 mol, 49.65 g). Hexamethyldisilazane (0.263 mol, 56.6 ml) was added to the reactor and the mixture was gradually heated with stirring to a temperature of 115° C., at which time it became clear. The mixture was then heated at the boiling point for 21 hours. Analysis of the mixture by 1H NMR indicated that the reaction was about 50% complete. Volatile materials were then removed by heating at a temperature of 65° C. under reduced pressure to yield a brown liquid which was distilled to remove unreacted sulfonyl chloride. The residue was redistilled under a pressure of 0.03 mm. Hg. The fraction collected from 40° to 97° C. was analyzed by 1H NMR and was found to contain the N-mono- and N,N-bis(trimethylsilyl)sulfonamides in a 1:1 molar ratio. Using the same analytical technique a second fraction collected within the range from 97° and 122° C. was found to contain the N-mono- and N,N-bis(trimethylsilyl)sulfonamides in a 8.5:1 molar ratio. The second fraction was used as the starting material (3c) for the subsequent reaction.
Quantity
49.65 g
Type
reactant
Reaction Step One
Quantity
56.6 mL
Type
reactant
Reaction Step Two

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